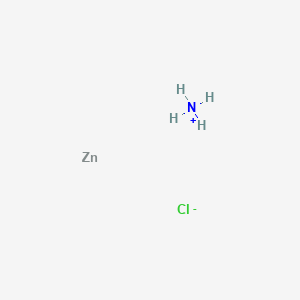
Azanium ZINC chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc ammonium chloride (Azanium ZINC chloride) is a chemical compound that is often used in various industrial and laboratory applications. It is known for its role in reduction reactions, particularly in the reduction of nitro compounds to amines. This compound is a combination of zinc chloride and ammonium chloride, and it exhibits unique properties that make it valuable in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc ammonium chloride can be synthesized through the reaction of zinc oxide (ZnO) with ammonium chloride (NH4Cl). The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{ZnO} + 2\text{NH4Cl} \rightarrow \text{ZnCl2} + 2\text{NH3} + \text{H2O} ]
Industrial Production Methods
In industrial settings, zinc ammonium chloride is produced by dissolving zinc oxide in a solution of ammonium chloride. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of the desired product. The resulting solution is then evaporated to obtain zinc ammonium chloride in solid form.
Chemical Reactions Analysis
Types of Reactions
Zinc ammonium chloride is primarily involved in reduction reactions. It is commonly used to reduce nitro compounds to amines. The reduction process involves the transfer of electrons from zinc to the nitro compound, resulting in the formation of an amine.
Common Reagents and Conditions
The reduction of nitro compounds using zinc ammonium chloride typically requires the presence of a reducing agent such as zinc powder. The reaction is carried out in an acidic medium, often with the addition of hydrochloric acid to facilitate the reduction process.
Major Products Formed
The major product formed from the reduction of nitro compounds using zinc ammonium chloride is the corresponding amine. For example, the reduction of nitrobenzene using zinc ammonium chloride results in the formation of aniline.
Scientific Research Applications
Zinc ammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines.
Biology: Zinc ammonium chloride is used in the preparation of various biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those that require the reduction of nitro groups.
Industry: Zinc ammonium chloride is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of zinc ammonium chloride in reduction reactions involves the transfer of electrons from zinc to the nitro compound. This process occurs in several steps:
Formation of Zinc Ammonium Complex: Zinc reacts with ammonium chloride to form a zinc ammonium complex.
Electron Transfer: The zinc ammonium complex donates electrons to the nitro compound, reducing it to an amine.
Formation of Byproducts: The reduction process also produces byproducts such as ammonia and water.
Comparison with Similar Compounds
Zinc ammonium chloride can be compared with other reducing agents such as:
Zinc and Hydrochloric Acid: This combination is also used for the reduction of nitro compounds but may require more stringent reaction conditions.
Sodium Borohydride: A commonly used reducing agent that is more selective but less versatile than zinc ammonium chloride.
Iron and Ammonium Chloride: Another reducing agent combination that is effective but may produce more byproducts.
Zinc ammonium chloride is unique in its ability to provide a mild and efficient reduction process with high selectivity and yield.
Conclusion
Zinc ammonium chloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and efficient reduction capabilities make it a valuable tool in various scientific and industrial processes.
Properties
Molecular Formula |
ClH4NZn |
|---|---|
Molecular Weight |
118.9 g/mol |
IUPAC Name |
azanium;zinc;chloride |
InChI |
InChI=1S/ClH.H3N.Zn/h1H;1H3; |
InChI Key |
XEPNJJFNSJKTSO-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[Cl-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















